N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide
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Overview
Description
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a methylthio group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Coupling with Benzamide: The final step involves coupling the pyrrolidinone intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.
Substitution: The benzamide core can participate in substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols: From reduction of the carbonyl group.
Substituted Benzamides: From various substitution reactions.
Scientific Research Applications
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactivity: The compound’s reactivity is influenced by its functional groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(p-tolyl)-2-(methylthio)benzamide: Lacks the pyrrolidinone moiety.
2-(methylthio)-N-(phenylmethyl)benzamide: Contains a different substituent on the nitrogen atom.
N-(p-tolyl)-2-(methylthio)-5-oxopyrrolidine: Similar structure but different connectivity.
Uniqueness
N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is unique due to the combination of its functional groups and the specific arrangement of its atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUOZWNLZHFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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